Raniseptin-6
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
ALLDKLKSLGKVVGKVALGVVQNYLNPRQ |
Origin of Product |
United States |
Elucidation of Primary and Higher Order Structures of Raniseptin 6
Amino Acid Sequence Determination
The precise sequence of amino acids in Raniseptin-6 is fundamental to its structure and function.
Methodologies for Primary Structure Analysis (e.g., Edman Degradation)
The primary structure of native this compound was determined through automated Edman degradation. researchgate.netnih.govresearchgate.net This classical method sequentially removes amino acid residues from the N-terminus of a peptide, which are then identified. creative-proteomics.comlibretexts.org The process begins with the labeling of the N-terminal amino acid with phenylisothiocyanate. Under acidic conditions, this labeled residue is cleaved from the peptide chain as a phenylthiohydantoin (PTH)-amino acid derivative, which can then be identified using chromatographic techniques. libretexts.org This stepwise process is repeated to determine the amino acid sequence. creative-proteomics.com
In the case of this compound, this chemical sequencing resulted in the identification of a 25-residue partial sequence: ALLDKLKSLGKVVGKVALGVVQNYL. researchgate.netnih.govresearchgate.net The complete primary structure was then established by considering the experimentally observed molecular mass obtained through MALDI-TOF mass spectrometry, which was 3120.5 Da. researchgate.net
Comparative Sequence Analysis with Related Peptides
This compound belongs to a family of antimicrobial peptides known as raniseptins. Sequence comparisons reveal that the raniseptin family can be divided into at least two subfamilies based on their N-terminal residues. nih.govresearchgate.net this compound is a member of the 'B family', characterized by an N-terminal portion starting with "ALL". nih.govresearchgate.net This contrasts with the 'A family' of raniseptins, such as Raniseptin-3, which begin with "AWL". nih.govresearchgate.net
The raniseptin family, including this compound, shares significant sequence similarity (around 80%) with the dermaseptin (B158304) peptides found in frogs of the Phyllomedusa genus. This high degree of similarity suggests a common ancestral precursor gene for these antimicrobial peptides.
Table 1: Amino Acid Sequence of this compound and Related Peptides
| Peptide | Family | Amino Acid Sequence |
|---|---|---|
| This compound | B | ALLDKLKSLGKVVGKVALGVVQNYL-NH₂ |
| Raniseptin-3 | A | AWLDKLKSIGKVVGKVAIGVAKNL-NH₂ |
Conformational Analysis and Secondary Structure Prediction
The biological function of this compound is intrinsically linked to its three-dimensional shape.
Spectroscopic Techniques for Structure Validation (e.g., Circular Dichroism)
Circular dichroism (CD) spectroscopy is a powerful technique for examining the secondary structure of peptides in different environments. photophysics.comresearchgate.netmdpi.com In an aqueous solution, this compound displays a disordered or random coil structure, indicated by a strong negative band around 200 nm in its CD spectrum. nih.gov However, in the presence of a membrane-mimicking environment, such as sodium dodecyl sulfate (B86663) (SDS) micelles, the peptide undergoes a significant conformational change. researchgate.netnih.govnih.gov The CD spectrum in 35 mM SDS shows a shift in the negative bands to approximately 208 nm and 222 nm, along with a positive band around 190 nm. nih.gov This spectral profile is characteristic of a predominantly α-helical structure. nih.govexplorationpub.com
Computational Modeling of Three-Dimensional Structures (e.g., Alpha-Helix Conformation)
Computational modeling further supports the experimental findings of an α-helical conformation for this compound. researchgate.netnih.govmdpi.com Three-dimensional structure models have been generated using servers like I-TASSER. researchgate.netnih.gov These models predict that this compound has a tendency to form an α-helix, particularly in a membrane-like environment. nih.govmdpi.com Helical wheel projections, created using tools like NetWheels, illustrate the amphipathic nature of this α-helix, with a clear separation of hydrophobic and hydrophilic residues on opposite faces of the helix. researchgate.netnih.govresearchgate.net This amphipathicity is a common and crucial feature of many antimicrobial peptides. mdpi.com The modeling also suggests the presence of random coil structures at the N- and C-terminal regions of the peptide. nih.govmdpi.com
Structural Homologies and Distinctive Features within Antimicrobial Peptides
This compound shares several structural characteristics common to many antimicrobial peptides (AMPs). mdpi.com These include its relatively small size, cationic nature (net charge of +4), and a high proportion of hydrophobic residues. researchgate.netnih.govresearchgate.netmdpi.com The Grand Average of Hydropathicity (GRAVY) score for this compound is 0.169, indicating its hydrophobic character. nih.govresearchgate.netmdpi.com
A key feature of this compound, and many other AMPs, is its ability to adopt an amphipathic α-helical structure upon interacting with membranes. researchgate.netnih.govmdpi.com This structure is thought to be critical for its mechanism of action, which generally involves disruption of the microbial cell membrane. mdpi.com The positive charge facilitates initial electrostatic interactions with the negatively charged components of bacterial membranes, while the hydrophobic face of the helix interacts with the lipid bilayer, leading to membrane perturbation. mdpi.comfrontiersin.org
While sharing these general features, the specific amino acid sequence of this compound distinguishes it from other AMPs, including those within the raniseptin family, and likely contributes to its specific activity spectrum. nih.gov The "ALL" motif at the N-terminus is a distinctive feature of its particular subfamily of raniseptins. nih.govresearchgate.net
Biosynthetic Pathways and Post Translational Modifications of Raniseptin 6
Gene Organization and Precursor Processing Mechanisms
The genetic blueprint for Raniseptin-6 is organized in a manner typical for many amphibian antimicrobial peptides, encoding a precursor protein known as a prepropeptide. nih.gov This precursor has a defined structure that facilitates its processing and eventual activation. The gene encodes a prepropeptide that is composed of three distinct domains: an N-terminal signal peptide, an acidic prosequence, and the C-terminal sequence of the mature this compound peptide. nih.gov
The structure of the raniseptin precursor molecule shows a high degree of similarity to the preproprecursors of the dermaseptin (B158304) family of peptides found in Phyllomedusinae frogs. oup.com This suggests a shared evolutionary origin for these antimicrobial peptides across different hylid subfamilies. The precursor begins with an N-terminal signal peptide, which is followed by a 22-residue acidic propiece. This acidic region terminates at a dibasic processing site, characteristically composed of two arginine residues. oup.com
The initial step in the processing of the prepropeptide is the cleavage of the N-terminal signal peptide. This event occurs during the translocation of the precursor into the endoplasmic reticulum. Following this, the resulting propeptide is targeted to the Golgi apparatus and packaged into secretory granules. Within these granules, further enzymatic processing occurs to liberate the mature peptide.
Enzymatic Processing and Maturation of Native this compound
The maturation of this compound from its propeptide form is a critical step that involves specific enzymatic cleavage. This process ensures that the peptide is stored in an inactive state and only becomes active upon secretion. All eukaryotic antimicrobial peptides are synthesized as precursors that undergo proteolytic processing by propeptide convertases to yield the active, mature peptides. nih.gov
The key enzymatic step in the maturation of this compound is the cleavage at the dibasic site located at the C-terminus of the acidic prosequence. oup.com This cleavage is carried out by proprotein convertases, a family of serine proteases. Specifically, enzymes such as PC1/3 and PC2 are known to be involved in the processing of peptide hormone precursors at paired basic residues and are found in the secretory granules of endocrine and neuronal cells, as well as in amphibian skin. bioone.orgportico.org The presence of a prohormone convertase 1 precursor has been identified in the skin secretions of other frog species, supporting its role in this process. researchgate.net This enzymatic action releases the mature this compound peptide.
Further post-translational modifications can occur. While not explicitly detailed for this compound, many amphibian peptides undergo C-terminal amidation, a modification that can enhance their biological activity and stability. Additionally, studies have shown that raniseptins undergo further proteolytic cleavage after being secreted. oup.com This post-secretory processing, which may be carried out by metallo- and serine peptidases present in the skin secretion, results in peptide fragments that often exhibit reduced or altered antimicrobial activity compared to the intact peptide. plos.orgnih.govmdpi.com
Physiological Regulation of Peptide Secretion
The release of this compound from the granular glands in the frog's skin is a tightly regulated process, primarily initiated in response to stress or injury, serving as a rapid defense mechanism. The secretion is under neurogenic control, with the adrenergic system playing a pivotal role. oup.com
Studies on amphibian skin secretion have demonstrated that adrenergic stimulation is a key trigger for the release of granular gland contents. oup.comallenpress.com In experimental settings, the administration of norepinephrine (B1679862), a catecholamine neurotransmitter, is commonly used to induce the secretion of antimicrobial peptides, including those from Boana species. nih.gov This indicates that the physiological release of these peptides is likely mediated by the sympathetic nervous system in response to a perceived threat, such as an attack by a predator or a microbial challenge.
The contraction of myoepithelial cells surrounding each granular gland, which leads to the expulsion of the stored peptides, is stimulated by neurotransmitters. allenpress.com In anurans, these myoepithelial cells are known to have adrenergic innervation. allenpress.com Therefore, in a stressful situation, the release of norepinephrine would stimulate these cells to contract, causing the rapid discharge of mature this compound and other defense peptides onto the skin's surface. While adrenergic control is well-documented, some evidence suggests that cholinergic mechanisms may also be involved in the regulation of granular gland secretion in certain amphibians, though this appears to be less prominent in anurans compared to salamanders. allenpress.com
Mechanistic Insights into the Biological Actions of Raniseptin 6
Interactions with Microbial Membranes
The primary mode of action for Raniseptin-6, like many other antimicrobial peptides, involves the disruption of microbial cell membranes. mdpi.comresearchgate.net This interaction is a multi-step process governed by both the peptide's intrinsic properties and the composition of the target membrane.
This compound induces permeability in bacterial membranes, which can lead to the formation of pores and ultimately, cell death. mdpi.comresearchgate.netresearchgate.net The proposed mechanism for many AMPs, including those in the raniseptin family, involves models such as the "barrel-stave," "toroidal pore," or "carpet" models. nih.govfrontiersin.orgresearchgate.net In the barrel-stave model, the peptides insert themselves into the membrane, forming a pore lined by the peptides themselves. The toroidal pore model involves the peptides inducing a curvature in the membrane, creating a pore lined by both peptides and lipid head groups. frontiersin.orgnih.gov The carpet model suggests that the peptides accumulate on the membrane surface, disrupting it in a detergent-like manner once a critical concentration is reached. frontiersin.orgresearchgate.net While the precise model for this compound is not definitively established, its ability to cause membrane leakage is a key feature of its antimicrobial action. mdpi.complos.org
The initial attraction of this compound to microbial membranes is largely driven by electrostatic interactions. mdpi.comresearchgate.netnih.gov this compound is a cationic peptide, meaning it carries a net positive charge. nih.govresearchgate.netresearchgate.net This positive charge facilitates its interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. mdpi.comresearchgate.net
Following this initial electrostatic binding, hydrophobic interactions play a crucial role in the disruption of the membrane. mdpi.comresearchgate.netosti.gov this compound is rich in hydrophobic amino acid residues, and upon binding to the membrane, it adopts an α-helical conformation. mdpi.comnih.govresearchgate.net This amphipathic structure, with distinct hydrophobic and hydrophilic faces, allows the peptide to insert into the hydrophobic core of the lipid bilayer, leading to membrane destabilization and permeabilization. mdpi.comresearchgate.netillinois.edu
Permeabilization and Disruption Mechanisms (e.g., Pore Formation)
Cellular Targets and Signaling Pathways
Beyond direct membrane disruption, the biological effects of this compound extend to interactions with other cellular components and the modulation of cellular processes in both prokaryotic and eukaryotic systems.
The primary targets of this compound in bacteria are the components of the cell envelope. mdpi.comresearchgate.net For Gram-negative bacteria, this includes the outer membrane with its lipopolysaccharides, and for Gram-positive bacteria, the peptidoglycan and teichoic acids. mdpi.comresearchgate.netibs.fr The interaction with these surface structures is a prerequisite for the subsequent disruption of the cytoplasmic membrane. mdpi.comresearchgate.net While direct membrane damage is considered the principal mechanism of bacterial killing, some antimicrobial peptides are known to translocate across the membrane and interact with intracellular targets, such as DNA, RNA, or enzymes, thereby inhibiting essential cellular processes like protein and nucleic acid synthesis. nih.gov However, specific intracellular targets for this compound have not been extensively detailed in the available research.
In addition to its antimicrobial properties, this compound has been shown to be highly cytotoxic to certain eukaryotic cells. mdpi.comnih.govresearchgate.net Studies have demonstrated its cytotoxic effects against B16F10 murine melanoma cells and NIH3T3 mouse fibroblast cells. mdpi.comresearchgate.net In contrast, it exhibits low hemolytic activity at concentrations effective against bacteria. mdpi.comnih.govmdpi.com This suggests a degree of selectivity in its interactions with different cell types. However, research on its effects on murine hepatitis virus (MHV-3) infected cells did not show any improvement in cell viability parameters. mdpi.comresearchgate.net
The following table summarizes the observed biological activities of this compound against various cell types.
| Cell Line/Organism | Biological Effect | Finding |
| E. coli | Antimicrobial | Effective inhibition of growth. mdpi.comnih.gov |
| K. pneumoniae | Antimicrobial | Effective inhibition of growth, including resistant strains. mdpi.comnih.govresearchgate.net |
| S. aureus | Antimicrobial | Moderate inhibition of growth. mdpi.comnih.govresearchgate.net |
| S. epidermidis | Antimicrobial | Moderate inhibition of growth. nih.gov |
| C. albicans | Antimicrobial | No significant activity observed. mdpi.comresearchgate.net |
| B16F10 (murine melanoma) | Cytotoxicity | Highly cytotoxic. mdpi.comnih.govresearchgate.net |
| NIH3T3 (mouse fibroblast) | Cytotoxicity | Highly cytotoxic. mdpi.comnih.govresearchgate.net |
| MHV-3 infected L929 cells | Antiviral | No improvement in cell viability. mdpi.comresearchgate.net |
Interactions with Bacterial Components
Structure-Activity Relationships Governing Biological Potency
The biological potency of this compound is intrinsically linked to its primary amino acid sequence and resulting physicochemical properties. This compound is a cationic peptide with a +4 charge and is rich in hydrophobic residues. researchgate.net It belongs to the 'B' family of raniseptins, characterized by an N-terminal portion starting with ALL. researchgate.net
Studies on the raniseptin family have shown that the full-length peptide is necessary for potent antimicrobial activity. researchgate.net Proteolytic cleavage of raniseptins into smaller fragments significantly reduces their antibiotic potency. researchgate.net This indicates that the entire length of the peptide chain is crucial for maintaining the structural integrity required for effective membrane interaction and disruption. The amphipathic α-helical conformation that this compound adopts in a membrane-mimicking environment is a key determinant of its biological function. mdpi.comnih.govresearchgate.net
The table below details some of the known minimum inhibitory concentrations (MIC) for this compound against various microorganisms, illustrating its spectrum of activity.
| Microorganism | Strain | MIC (μM) |
| Escherichia coli | ATCC 25922 | 2 nih.gov |
| Klebsiella pneumoniae | ATCC 13883 | 1 nih.gov |
| Klebsiella pneumoniae (Carbapenemase-producing) | CAPB053 | 4 researchgate.net |
| Staphylococcus aureus | ATCC 25923 | 32 nih.gov |
| Staphylococcus epidermidis | ATCC 12228 | 8 nih.gov |
| Candida albicans | ATCC 10231 | >128 researchgate.net |
Influence of Amino Acid Residues, Charge, and Hydrophobicity
The primary structure and resulting physicochemical characteristics of this compound are fundamental to its antimicrobial function. Like many antimicrobial peptides (AMPs), it is a cationic and amphipathic molecule, features that are critical for its interaction with and perturbation of bacterial membranes. researchgate.netnih.govmdpi.com
Charge: this compound possesses a net positive charge of +4 at a neutral pH. mdpi.comresearchgate.net This cationic character is a crucial prerequisite for its mechanism of action, facilitating the initial electrostatic attraction to the negatively charged surfaces of bacterial membranes. researchgate.netnih.gov Bacterial membranes are rich in anionic components like phosphatidylglycerol, cardiolipin, and, in the case of Gram-negative bacteria, lipopolysaccharides (LPS), creating a strong electrostatic gradient that draws the positively charged peptide. researchgate.net
Hydrophobicity: The peptide exhibits significant hydrophobicity, with a Grand Average of Hydropathicity (GRAVY) score of 0.169. mdpi.comresearchgate.net Approximately 50% of its amino acid residues are hydrophobic. researchgate.net This feature is essential for the subsequent steps of its action, allowing the peptide to insert itself into the hydrophobic lipid core of the bacterial membrane, leading to destabilization and increased permeability. nih.gov The arrangement of these residues creates an amphipathic structure, meaning it has distinct hydrophobic and hydrophilic domains, which is a hallmark of membrane-active AMPs. mdpi.commdpi.com
The table below summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Amino Acid Sequence | ALLDKLKSLGKVVGKVALGVVQNYL | researchgate.net |
| Molecular Mass | 2959.7 Da (observed) | researchgate.net |
| Net Charge (pH 7.0) | +4 | mdpi.comresearchgate.net |
| Hydrophobicity (GRAVY) | 0.169 | mdpi.comresearchgate.net |
| Family | Raniseptin B | nih.govresearchgate.net |
Impact of Conformational Dynamics on Efficacy
The biological activity of this compound is not solely dependent on its static structure but is critically influenced by its ability to change conformation in different environments. mdpi.commdpi.com This conformational plasticity is a key element of its efficacy as a membrane-disrupting agent.
In an aqueous solution, circular dichroism analysis reveals that this compound predominantly adopts a random coil structure. mdpi.com This disordered state is typical for many linear AMPs in the absence of a membrane-mimicking environment.
However, upon encountering a membrane-like environment, such as in the presence of sodium dodecyl sulfate (B86663) (SDS) micelles, this compound undergoes a significant conformational transition. It folds into a well-defined α-helical structure. mdpi.comresearchgate.netmdpi.com This induced folding is critical for its function. The α-helical conformation organizes the peptide's hydrophobic and hydrophilic residues onto opposite faces of the helix, creating an amphipathic structure. mdpi.comresearchgate.net
Secondary structure modeling and helical wheel projections support these findings, indicating a strong tendency for this compound to form an amphipathic α-helix. mdpi.comnih.gov This conformation allows the hydrophobic face to interact with and penetrate the lipid acyl chains within the bacterial membrane, while the hydrophilic, positively charged face can interact with the phospholipid head groups and the aqueous environment. researchgate.netnih.gov This structural arrangement is essential for the destabilization of the membrane, ultimately leading to pore formation and cell death. nih.govmdpi.com Therefore, the transition from a disordered state in solution to an ordered α-helical state upon membrane interaction is a pivotal mechanistic step in the antimicrobial action of this compound. mdpi.com
The table below outlines the conformational states of this compound in different environments.
| Environment | Predominant Conformation | Significance for Efficacy | Source |
| Aqueous Solution | Random Coil | Inactive, soluble state | mdpi.com |
| Membrane-Mimetic (SDS) | α-Helix | Active, membrane-disrupting state | mdpi.comresearchgate.netmdpi.com |
Preclinical Evaluation of Raniseptin 6 S Biological Activities
In Vitro Antimicrobial Efficacy Spectrum
Raniseptin-6, an antimicrobial peptide isolated from the skin secretion of the tree frog Boana raniceps, has demonstrated a notable spectrum of activity against various microbial pathogens in preclinical in vitro studies. researchgate.netnih.gov This section details the efficacy of this compound against Gram-positive and Gram-negative bacteria, as well as its activity, or lack thereof, against fungal pathogens.
Activity against Gram-Positive Bacterial Strains (e.g., S. aureus, S. epidermidis)
This compound has shown inhibitory activity against the Gram-positive pathogens Staphylococcus aureus and Staphylococcus epidermidis. nih.gov The minimum inhibitory concentration (MIC) required to inhibit the growth of S. aureus was determined to be 32 µM, while for S. epidermidis, a lower MIC of 8 µM was observed, indicating greater potency against this particular strain. researchgate.net These findings establish this compound as a potential agent against common Gram-positive bacteria. nih.govnih.gov
Activity against Gram-Negative Bacterial Strains (e.g., E. coli, K. pneumoniae)
The antimicrobial peptide has demonstrated significant effectiveness against Gram-negative bacteria. nih.gov For both Escherichia coli and Klebsiella pneumoniae, this compound exhibited potent inhibitory activity, with MIC values of 2 µM and 1 µM, respectively. researchgate.net Furthermore, it was also found to be active against a resistant strain of K. pneumoniae that produces carbapenemase, with a MIC of 4 µM. researchgate.net
Table 1: In Vitro Antimicrobial Activity of this compound
| Microorganism | Strain | MIC (µM) |
| Staphylococcus aureus | ATCC 25923 | 32 |
| Staphylococcus epidermidis | ATCC 12228 | 8 |
| Escherichia coli | ATCC 25922 | 2 |
| Klebsiella pneumoniae | ATCC 13883 | 1 |
| Klebsiella pneumoniae (Carbapenemase-producing) | CAPB053 | 4 |
| Candida albicans | ATCC 10231 | >128 |
Investigations against Fungal Pathogens (e.g., yeasts)
In contrast to its antibacterial properties, this compound did not show significant activity against the yeast Candida albicans. nih.govresearchgate.net Even at the highest concentration tested (128 µM), it was unable to completely inhibit the growth of this fungal pathogen. researchgate.net This suggests that the antimicrobial activity of this compound is more selective towards bacteria than fungi. nih.govnih.gov
Potential Antiviral Effects (e.g., studies on related AMPs)
Direct antiviral studies on this compound are limited. However, investigations using a murine hepatitis virus (MHV-3) model, often employed as a preliminary screen for potential coronavirus inhibitors, did not show any positive antiviral trends for this compound. researchgate.netnih.gov At the concentrations tested, the peptide did not improve cell viability or reduce lactate (B86563) dehydrogenase (LDH) release in infected cells, indicating a lack of significant antiviral activity in this specific model. nih.gov
In Vitro Cytotoxicity and Membrane Selectivity (excluding safety/adverse effect profiles)
The cytotoxic effects of this compound have been evaluated against mammalian cell lines to understand its selectivity towards microbial versus host cells.
Effects on Mammalian Cell Lines (e.g., murine melanoma cells, mouse fibroblasts)
This compound has been found to be highly cytotoxic against B16F10 murine melanoma cells and NIH3T3 mouse fibroblast cells. researchgate.netnih.gov The antiproliferative effects were significant, indicating a lack of selectivity between these cancerous and non-cancerous murine cell lines and microbial cells. researchgate.net The cytotoxicity was confirmed through assays measuring the release of LDH, an indicator of cell damage, and the MTT assay, which assesses metabolic viability. nih.gov
Differential Lytic Activity on Eukaryotic vs. Prokaryotic Membranes
This compound, an antimicrobial peptide isolated from the skin secretion of the tree frog Boana raniceps, exhibits preferential activity against prokaryotic membranes over eukaryotic ones, a hallmark of many host-defense peptides. researchgate.netmdpi.comresearchgate.net This selectivity is crucial for its potential as a therapeutic agent, as it allows for the targeting of pathogenic microorganisms with minimal damage to host cells.
The basis for this differential activity lies in the fundamental differences between prokaryotic and eukaryotic cell membranes. byjus.comnih.govnih.gov Prokaryotic membranes are generally rich in anionic phospholipids (B1166683), which results in a net negative charge on the cell surface. In contrast, eukaryotic membranes are typically composed of zwitterionic phospholipids and cholesterol, leading to a more neutral charge. nih.gov this compound is a cationic peptide, meaning it carries a net positive charge. mdpi.com This positive charge facilitates a preferential electrostatic interaction with the negatively charged prokaryotic membranes, initiating the lytic process. nih.govnih.gov
Once bound to the membrane, this compound is believed to adopt an α-helical conformation, a common structural motif for membrane-active peptides. mdpi.commdpi.com This structure allows the peptide to insert into and disrupt the lipid bilayer, leading to pore formation, increased membrane permeability, and ultimately, cell death. nih.gov
In contrast, the weaker electrostatic interaction with the more neutral eukaryotic membranes results in a significantly lower lytic activity. researchgate.netmdpi.com Studies have shown that this compound has low hemolytic activity against human erythrocytes (a type of eukaryotic cell) at concentrations where it is effective against bacteria. mdpi.commdpi.com However, it is important to note that at higher concentrations, cytotoxic effects against certain eukaryotic cells, such as murine melanoma and fibroblast cells, have been observed. researchgate.netmdpi.comresearchgate.net
Table 1: Comparative Lytic Activity of this compound
| Cell Type | Membrane Characteristics | This compound Interaction | Lytic Activity |
|---|---|---|---|
| Prokaryotic (e.g., Bacteria) | High content of anionic phospholipids, net negative charge. nih.gov | Strong electrostatic attraction due to cationic nature of the peptide. nih.govnih.gov | High |
| Eukaryotic (e.g., Human Red Blood Cells) | Primarily zwitterionic phospholipids, more neutral surface charge. nih.gov | Weaker electrostatic interaction. | Low at therapeutic concentrations. mdpi.commdpi.com |
In Vivo Studies in Animal Models (excluding human clinical trial data)
Models for Antimicrobial Efficacy
While specific in vivo studies focusing solely on this compound's antimicrobial efficacy in animal models are not extensively detailed in the provided search results, the general approach for evaluating such peptides involves using murine models of infection. frontiersin.org These models are essential for bridging the gap between in vitro findings and potential clinical applications. frontiersin.org
Commonly used models include bacterial pneumonia models in mice, where the animals are infected with pathogenic bacteria such as Pseudomonas aeruginosa or Klebsiella pneumoniae. frontiersin.org The efficacy of the antimicrobial peptide is then assessed by monitoring survival rates, bacterial load in organs like the lungs, and other clinical signs of infection. frontiersin.org Both immunocompetent and immunocompromised (e.g., neutropenic) mice are used to understand the peptide's activity under different host immune conditions. frontiersin.org For instance, neutropenic models are often used for infections with Acinetobacter baumannii and K. pneumoniae. frontiersin.org
Another relevant model is the Caenorhabditis elegans infection model, which can be used for high-throughput screening of antimicrobial agents against pathogens like carbapenem-resistant Klebsiella pneumoniae (CRKP). nih.gov In such a model, the survival of the nematodes after infection and treatment provides a measure of the drug's efficacy. nih.gov
Table 2: Common Animal Models for Antimicrobial Efficacy Testing
| Animal Model | Pathogen Examples | Key Outcome Measures | Reference |
|---|---|---|---|
| Murine Pneumonia Model | Pseudomonas aeruginosa, Klebsiella pneumoniae, Acinetobacter baumannii | Survival rate, bacterial burden in lungs and other organs. | frontiersin.org |
| Murine Sepsis Model | Staphylococcus aureus, Escherichia coli | Survival rate, inflammatory markers. | researchgate.net |
| C. elegans Infection Model | Carbapenem-resistant Klebsiella pneumoniae | Nematode survival rate. | nih.gov |
Models for Other Pathological Conditions (e.g., cancer)
In addition to its antimicrobial properties, this compound has demonstrated significant cytotoxicity against cancer cells in vitro. researchgate.netmdpi.comresearchgate.net This has prompted investigations into its potential as an anticancer agent using animal models of cancer.
Preclinical cancer research heavily relies on various animal models, primarily mice, to study tumor initiation, progression, and metastasis, and to evaluate novel therapeutic strategies. fusion-conferences.com For breast cancer, for example, models include the injection of human breast cancer cells into immunodeficient mice (e.g., nude or NOD/SCID mice) to form tumors. plos.orgbioline.org.brfrontiersin.org These models allow for the assessment of primary tumor growth and metastasis to distant sites like the bone. plos.orgfrontiersin.org The efficacy of a potential anticancer agent like this compound would be evaluated by measuring reductions in tumor volume or weight, and the extent of metastasis. plos.org
Similarly, for pancreatic cancer, orthotopic models where cancer cells are injected directly into the pancreas of mice are commonly used. mdpi.com These models aim to closely mimic the human disease and are used to assess the therapeutic effects of new compounds. mdpi.com
Table 3: Representative Animal Models for Preclinical Cancer Studies
| Cancer Type | Animal Model | Typical Application | Reference |
|---|---|---|---|
| Breast Cancer | Immunodeficient mice (e.g., nude, NOD/SCID) with xenografts of human breast cancer cells. | Evaluating primary tumor growth and metastasis. | plos.orgbioline.org.brfrontiersin.org |
| Pancreatic Cancer | Orthotopic injection of murine pancreatic cancer cells into the pancreas of mice. | Assessing therapeutic efficacy in a model that mimics human disease. | mdpi.com |
| General Cancer Research | Genetically engineered mouse models (GEMMs). | Investigating the molecular and cellular mechanisms of cancer. | fusion-conferences.com |
Pharmacokinetic and Pharmacodynamic Profiling in Preclinical Systems
Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models
The preclinical evaluation of any new drug candidate, including peptides like this compound, involves a thorough characterization of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. ppd.comgenoskin.com These studies are crucial for understanding how the body processes the compound and for predicting its behavior in humans. ppd.comgenoskin.comnih.gov
Animal models are central to ADME testing, providing a systemic view of the drug's disposition. genoskin.comnih.gov While specific ADME data for this compound is not available in the search results, the general methodologies involve administering the compound to animals (often rodents or non-human primates) and measuring its concentration over time in various biological matrices like plasma, tissues, and excreta. nih.govnih.gov
For peptides, administration routes can vary, and the chosen route significantly impacts the ADME profile. For instance, intravenous administration provides 100% bioavailability, while subcutaneous or oral delivery will have different absorption characteristics. globenewswire.comranitherapeutics.com The distribution of the peptide to different tissues, its metabolism by enzymes, and its eventual excretion from the body are all key parameters that are assessed. genoskin.comnih.gov
Table 4: Key Parameters in Preclinical ADME Studies
| Parameter | Description | Importance |
|---|---|---|
| Absorption | The process by which the drug enters the systemic circulation. | Determines bioavailability and onset of action. |
| Distribution | The reversible transfer of a drug from one location to another within the body. | Influences the drug's concentration at the site of action and potential off-target effects. |
| Metabolism | The chemical modification of a drug by the body, primarily by enzymes. | Affects the drug's activity and duration of action, and can produce active or toxic metabolites. |
| Excretion | The removal of the drug and its metabolites from the body. | Determines the drug's half-life and potential for accumulation. |
Dose-Response Relationships in Experimental Systems
Establishing a clear dose-response relationship is a fundamental aspect of preclinical drug development. merckmanuals.comfao.orgeuropa.eu This involves determining how the magnitude of the biological effect of a compound like this compound changes with varying doses. merckmanuals.com
Dose-response studies are conducted in both in vitro and in vivo experimental systems. In vitro, this could involve exposing bacterial cultures or cancer cell lines to a range of this compound concentrations and measuring the resulting inhibition of growth or cell death. mdpi.com The data is typically plotted to generate a dose-response curve, from which key parameters like the EC50 (the concentration that produces 50% of the maximal effect) can be derived.
In animal models, dose-response studies are essential for determining the therapeutic window of a drug—the range of doses that are effective without causing unacceptable toxicity. merckmanuals.com For an antimicrobial agent, this would involve administering different doses to infected animals and measuring the impact on bacterial clearance and animal survival. nih.gov Similarly, in cancer models, different doses would be tested to find the optimal balance between tumor regression and side effects. plos.org These studies are critical for selecting an appropriate starting dose for potential future clinical trials. ppd.com
Table 5: Key Concepts in Dose-Response Relationships
| Concept | Definition | Significance |
|---|---|---|
| Potency | The amount of drug required to produce a given effect. A more potent drug produces the same effect at a lower dose. | A key characteristic for comparing different compounds. merckmanuals.com |
| Efficacy | The maximum response achievable with a drug. | Indicates the therapeutic potential of the compound. merckmanuals.com |
| EC50 / IC50 | The concentration of a drug that gives half-maximal response (EC50) or half-maximal inhibition (IC50). | A common measure of a drug's potency in vitro. |
| Therapeutic Index | The ratio of the toxic dose to the therapeutic dose. | A measure of the drug's safety margin. merckmanuals.com |
Chemical Synthesis and Analog Development of Raniseptin 6
Solid-Phase Peptide Synthesis Methodologies
The primary method for producing Raniseptin-6 in a laboratory setting is through Solid-Phase Peptide Synthesis (SPPS). This technique has become the standard for peptide synthesis due to its efficiency, ease of purification, and amenability to automation. The synthesis of this compound has been successfully accomplished using an Fmoc (9-fluorenylmethoxycarbonyl) based strategy. nih.gov
The process begins with a solid support, typically a resin. For this compound, Fmoc-Gln(trt)-Wang resin has been utilized. nih.gov The synthesis proceeds by sequentially adding amino acids to the growing peptide chain, which remains covalently attached to this insoluble resin. Each cycle of amino acid addition involves two main steps: the deprotection of the N-terminal Fmoc group and the coupling of the next Fmoc-protected amino acid.
The effectiveness of each coupling step can be monitored using qualitative methods like the Kaiser test. nih.gov After the final amino acid is added, the completed peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously. This is typically achieved using a strong acid cocktail, such as a mixture of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water. nih.gov The crude synthetic peptide is then purified, commonly by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), to yield the final, highly pure product. nih.gov Mass spectrometry is used to confirm that the molecular mass of the synthetic peptide matches its theoretical mass, verifying the correct primary structure. nih.gov
| Stage | Description | Reagents/Methods Mentioned in Literature |
|---|---|---|
| Resin Selection & Swelling | The synthesis starts with an insoluble polymer support (resin). The first amino acid (C-terminal) is pre-attached. The resin is swelled in a suitable solvent to make reactive sites accessible. | Fmoc-Gln(trt)-Wang resin; Solvents like Dimethylformamide (DMF). nih.govwordpress.com |
| Fmoc Deprotection | The Fmoc protecting group on the N-terminus of the growing peptide chain is removed to allow the next amino acid to be coupled. | A basic solution, typically piperidine (B6355638) in DMF. uci.edu |
| Amino Acid Coupling | The next Fmoc-protected amino acid in the sequence is activated and added to the resin, forming a new peptide bond with the deprotected N-terminus. | Coupling agents (e.g., HBTU, TBTU), and a base (e.g., DIPEA). wordpress.com |
| Monitoring & Repetition | The cycle of deprotection and coupling is repeated for each amino acid in the this compound sequence. The completeness of the reaction is checked. | Kaiser test to check for free amines. nih.gov |
| Final Cleavage & Deprotection | Once the full peptide chain is assembled, it is cleaved from the resin, and all amino acid side-chain protecting groups are removed. | Cleavage cocktail: TFA, triisopropylsilane (TIS), and H₂O (95/2.5/2.5, v/v). nih.gov |
| Purification & Verification | The crude peptide is purified from by-products of the synthesis. The final product's identity and purity are confirmed. | RP-HPLC for purification; Mass Spectrometry for mass verification. nih.gov |
Strategies for Chemical Modifications and Derivatization
While native this compound exhibits significant biological activity, its development into a therapeutic agent can be hampered by challenges common to peptides, such as susceptibility to enzymatic degradation and suboptimal pharmacokinetic profiles. Chemical modification and derivatization are powerful tools to overcome these limitations. These strategies involve altering the peptide's structure to introduce new functionalities or properties.
Common chemical modifications include:
Lipidation : This involves attaching a fatty acid chain to the peptide, typically at the N-terminus or on the side chain of a lysine (B10760008) residue. nih.gov Lipidation can enhance the peptide's interaction with cell membranes and protect it from degradation by proteases, thereby increasing its stability and, in some cases, its potency. nih.gov
Pegylation : The attachment of polyethylene (B3416737) glycol (PEG) chains can improve a peptide's solubility and increase its hydrodynamic size, which can reduce renal clearance and extend its circulation half-life.
Amino Acid Substitution : Introducing unnatural or D-amino acids can make the peptide more resistant to proteases, which typically recognize L-amino acids.
Cyclization : Creating a cyclic structure, either head-to-tail or through a side-chain linkage, can confer significant conformational rigidity. This often leads to increased stability against exonucleases and can improve receptor binding affinity and selectivity.
Backbone Modification : Altering the peptide backbone itself, for instance by introducing phosphorothioate (B77711) linkages, can enhance nuclease resistance. mdpi.com Other modifications include N-methylation of the peptide bond, which can improve cell permeability and proteolytic stability. wikipedia.org
| Modification Strategy | Purpose | Potential Advantage |
|---|---|---|
| Lipidation | Covalent attachment of a fatty acid chain. | Increases stability by blocking protease action; can enhance membrane interaction and potency. nih.gov |
| Amino Acid Substitution | Replacing standard L-amino acids with D-amino acids or other unnatural amino acids. | Increases resistance to enzymatic degradation by proteases. |
| Cyclization | Forming a cyclic peptide structure. | Enhances stability against exonucleases and can lock the peptide in a bioactive conformation. |
| N-methylation | Addition of a methyl group to a peptide bond nitrogen. | Improves proteolytic stability and can increase cell membrane permeability. wikipedia.org |
Design and Evaluation of this compound Analogues and Peptidomimetics
The rational design of analogues and peptidomimetics is a sophisticated approach that builds upon basic chemical modification. The goal is to create new molecules that retain the desired biological activity of this compound while exhibiting superior drug-like properties.
A primary objective in analogue design is to improve metabolic stability. Native peptides are often rapidly cleared from circulation due to degradation by proteases. Strategies such as incorporating D-amino acids or creating cyclized versions of this compound can significantly prolong its half-life. Lipidation is another proven strategy to enhance stability by sterically hindering the approach of proteases. nih.gov
Solubility is another critical parameter. While this compound is a cationic peptide, its high content of hydrophobic residues can lead to aggregation at physiological pH. nih.govresearchgate.net Analogue design can address this by strategically substituting certain hydrophobic residues with polar or charged ones, provided this does not compromise the amphipathic structure required for activity. Alternatively, conjugation with hydrophilic polymers like PEG can improve water solubility.
The ultimate goal of analogue design is to optimize the therapeutic index of this compound—maximizing its potency against target pathogens or cells while minimizing toxicity to host cells. This compound is known to be active against both Gram-negative and Gram-positive bacteria, with low hemolytic activity at therapeutic concentrations. nih.govmdpi.com However, it also displays significant cytotoxicity against certain mammalian cell lines. nih.govresearchgate.net
Analogue design seeks to fine-tune this activity profile. For instance, studies on other peptides have shown that the length of an attached fatty acid chain can dramatically influence both anticancer potency and selectivity. nih.gov By creating a library of this compound lipidated analogues with varying acyl chain lengths, it may be possible to identify a derivative with enhanced activity against target cells and reduced cytotoxicity towards normal cells like fibroblasts.
The evaluation of these analogues involves extensive in vitro testing. Potency is measured by determining the Minimum Inhibitory Concentration (MIC) against a panel of bacteria or the half-maximal inhibitory concentration (IC₅₀) against cancer cell lines. nih.govmdpi.com Selectivity is assessed by comparing these values to the cytotoxicity against healthy host cells, such as human erythrocytes (hemolytic activity) or normal fibroblast cell lines. nih.gov The design of peptidomimetics, molecules that mimic the essential structural features of a peptide but are built from non-peptide scaffolds, represents a further step to create highly stable and selective drug candidates. researchgate.net
| Organism/Cell Line | Activity Metric | Reported Value (µM) | Reference |
|---|---|---|---|
| Escherichia coli (Gram-negative) | MIC | 2 | mdpi.com |
| Klebsiella pneumoniae (Gram-negative) | MIC | 1 | mdpi.com |
| Staphylococcus aureus (Gram-positive) | MIC | 32 | mdpi.com |
| Staphylococcus epidermidis (Gram-positive) | MIC | 8 | mdpi.com |
| NIH3T3 (Murine fibroblast cells) | IC₅₀ | 5.94 | nih.gov |
| B16F10 (Murine melanoma cells) | IC₅₀ | 8.69 | nih.gov |
Advanced Analytical Methodologies for Raniseptin 6 Research
Chromatographic Separation Techniques (e.g., RP-HPLC, HILIC)
Chromatographic techniques are fundamental for the purification of Raniseptin-6 from its natural source, the skin secretion of the tree frog Boana raniceps, and for the purification of its synthetic analogue.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a primary tool for the initial fractionation of crude biological extracts. nih.govresearchgate.net This technique separates molecules based on their hydrophobicity. mdpi.com In the study of this compound, the lyophilized cutaneous secretion is subjected to fractionation using an RP-HPLC system equipped with a C18 reversed-phase column. nih.govresearchgate.net The separation is achieved by applying a gradient of an organic solvent, such as acetonitrile (B52724), in an aqueous mobile phase, often containing trifluoroacetic acid (TFA). researchgate.net The solutes elute in order of increasing molecular hydrophobicity. mdpi.com Fractions are collected and screened for antimicrobial activity to identify those containing the peptides of interest. nih.govresearchgate.net
Hydrophilic Interaction Liquid Chromatography (HILIC) serves as a complementary technique, often used for further purification of fractions obtained from RP-HPLC. nih.govresearchgate.net HILIC is particularly effective for separating polar and hydrophilic compounds. mdpi.commdpi.com In this mode, a polar stationary phase is used with a mobile phase consisting of a high concentration of an organic solvent and a small amount of aqueous solvent. mdpi.com For the purification of this compound, an HILIC column was employed with a linear gradient of acetonitrile containing TFA. nih.gov This step is crucial for separating this compound from other closely related peptides, such as Raniseptin-3, which may co-elute during the initial RP-HPLC fractionation. nih.gov
Interactive Table: Chromatographic Conditions for this compound Purification
| Parameter | RP-HPLC (Initial Fractionation) | HILIC (Re-chromatography) |
| Column Type | C18 Reverse-Phase nih.govresearchgate.net | Normal Phase HILIC nih.gov |
| Mobile Phase A | 0.12% (v/v) TFA in water | 0.12% (v/v) TFA in water |
| Mobile Phase B | 0.12% (v/v) TFA in acetonitrile | 0.12% (v/v) TFA in acetonitrile |
| Flow Rate | 1 mL/min nih.govresearchgate.net | 1 mL/min nih.gov |
| Detection | 216 nm and 280 nm nih.gov | 216 nm and 280 nm nih.gov |
| Gradient | Linear gradient of Mobile Phase B | Linear gradient from 10-30% Mobile Phase B nih.gov |
Mass Spectrometry for Characterization and Quantification (e.g., MALDI-TOF MS, LC/MS)
Mass spectrometry (MS) is an indispensable tool for the structural characterization and quantification of peptides like this compound. researchgate.net It measures the mass-to-charge ratio of ions to identify and elucidate the structure of molecules. researchgate.net
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is extensively used to determine the molecular mass of purified this compound. nih.gov Fractions collected from chromatography that exhibit antimicrobial activity are analyzed by MALDI-TOF MS to identify their molecular weights. nih.govresearchgate.net For this analysis, the peptide sample is co-crystallized with a matrix, such as α-cyano-4-hydroxycinnamic acid (HCCA), on a target plate and irradiated with a laser. nih.govresearchgate.net This process desorbs and ionizes the peptide, allowing its mass to be measured by the time it takes to travel to the detector. mdpi.comnih.gov This technique was used to confirm the molecular mass of native this compound as 3120.5 Da ([M+H]⁺). nih.gov MALDI-TOF MS is also employed to verify the molecular mass of synthetically produced this compound, ensuring the fidelity of the synthesis process. nih.gov
Liquid Chromatography/Mass Spectrometry (LC/MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is particularly useful for analyzing complex mixtures. mdpi.com In the context of raniseptin research, capillary liquid chromatography coupled with mass spectrometry (CapLC/MS) has been used to analyze the crude skin secretion of H. raniceps. This approach allows for the identification of various raniseptin peptides and their fragments directly from the initial extract. Tandem mass spectrometry (MS/MS) can be further employed for de novo peptide sequencing to confirm the amino acid sequence of the peptides.
Interactive Table: Mass Spectrometry Parameters for this compound Analysis
| Technique | Purpose | Key Parameters | Observed Mass of this compound ([M+H]⁺) |
| MALDI-TOF MS | Molecular mass determination of purified peptide nih.gov | Matrix: α-cyano-4-hydroxycinnamic acid (HCCA) nih.gov; Mode: Positive ion reflectron nih.gov; Calibration: Peptide Calibration Standard II nih.gov | 3120.5 Da nih.gov |
| LC/MS | Analysis of complex mixtures (crude secretion) | Method: Capillary LC coupled to MS; Analysis: Identification of full-length and fragmented peptides | Not explicitly stated for this compound alone in the provided context. |
Spectroscopic and Imaging Techniques for Cellular Interactions (e.g., SEM for bacterial membrane analysis)
Understanding how this compound interacts with and disrupts bacterial cells is crucial to defining its antimicrobial mechanism. Spectroscopic and imaging techniques provide insights into these interactions at a molecular and cellular level.
Scanning Electron Microscopy (SEM) is a powerful imaging technique used to visualize the surface morphology of cells with high resolution. In the study of this compound, SEM was used to observe the morphological changes induced in Escherichia coli upon treatment with the peptide. nih.gov Bacteria were incubated with this compound at its minimum inhibitory concentration (MIC) and then prepared for SEM analysis. nih.gov The resulting micrographs revealed significant damage to the bacterial membrane. nih.govresearchgate.net Compared to the smooth surface of untreated control bacteria, cells treated with this compound exhibited roughened surfaces and crumpled morphologies, with the formation of pores on the cell surface. nih.govresearchgate.net These observations provide direct visual evidence of the membrane-disrupting mechanism of this compound.
Circular Dichroism (CD) Spectroscopy is a spectroscopic technique used to study the secondary structure of peptides and proteins. In the context of this compound research, CD analyses revealed that the peptide adopts a disordered structure in an aqueous solution. nih.gov However, in the presence of a membrane-mimicking environment, such as sodium dodecyl sulfate (B86663) (SDS) micelles, this compound undergoes a conformational change to form an α-helix. nih.gov This structural transition is a common feature of many antimicrobial peptides and is believed to be essential for their interaction with and disruption of bacterial membranes.
Translational Research Perspectives and Future Directions for Raniseptin 6
Broad Therapeutic Potential and Pre-clinical Applications
Raniseptin-6, a cationic and hydrophobic peptide isolated from the skin secretion of the tree frog Boana raniceps, demonstrates significant potential in translational research, moving from laboratory discoveries towards clinical applications. nih.govresearchgate.net Its promise lies primarily in its antimicrobial and anticancer properties, positioning it as a candidate for developing new therapeutic strategies. researchgate.netmdpi.com
Strategies for Antimicrobial Resistance Combat
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health, necessitating the exploration of novel antimicrobial agents. researchgate.net this compound has emerged as a promising candidate in this fight. researchgate.netmdpi.com
Detailed Research Findings: this compound exhibits potent activity against a range of both Gram-negative and Gram-positive bacteria. nih.gov Studies have shown its effectiveness against Escherichia coli and Klebsiella pneumoniae, with Minimum Inhibitory Concentration (MIC) values of 2 µM and 1 µM, respectively. nih.gov Its activity against Gram-positive pathogens includes Staphylococcus aureus and Staphylococcus epidermidis, with MIC values of 32 µM and 8 µM, respectively. nih.gov Notably, this compound is also active against a carbapenem-resistant strain of K. pneumoniae, demonstrating a MIC of 4 µM. nih.govmdpi.com
The mechanism of action for this compound, like many antimicrobial peptides (AMPs), is believed to involve the disruption of the bacterial cell membrane. researchgate.net Its cationic and amphipathic nature allows it to interact with and permeabilize the negatively charged bacterial membranes, leading to cell death. nih.govresearchgate.net This physical mechanism of action is thought to reduce the likelihood of bacteria developing resistance compared to conventional antibiotics that target specific metabolic pathways. imrpress.com
The following table summarizes the antimicrobial activity of this compound against various bacterial strains.
| Bacterial Strain | Type | MIC (µM) |
| Escherichia coli (ATCC 25922) | Gram-negative | 2 nih.gov |
| Klebsiella pneumoniae (ATCC 700603) | Gram-negative | 1 nih.gov |
| Klebsiella pneumoniae (carbapenem-resistant) | Gram-negative | 4 nih.govmdpi.com |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 32 nih.gov |
| Staphylococcus epidermidis (ATCC 12228) | Gram-positive | 8 nih.gov |
Exploration in Non-Antimicrobial Applications (e.g., Anticancer Activity)
Beyond its antimicrobial properties, this compound has demonstrated significant cytotoxic activity against cancer cells, opening avenues for its exploration as an anticancer agent. nih.govresearchgate.net
Detailed Research Findings: In preclinical studies, this compound has shown high cytotoxicity against B16F10 murine melanoma cells and NIH3T3 mouse fibroblast cells. nih.govresearchgate.net The half-maximal inhibitory concentration (IC50) of this compound was determined to be 8.69 µM for B16F10 cells and 5.94 µM for NIH3T3 cells. nih.gov This cytotoxic effect is a shared characteristic with its analog, Raniseptin-3, and other amphibian-derived peptides. nih.gov The proposed mechanism for its anticancer activity involves the disruption of the cancer cell membrane, similar to its antimicrobial action, and the induction of apoptosis. researchgate.net
The table below presents the cytotoxic activity of this compound on different cell lines.
| Cell Line | Type | IC50 (µM) |
| B16F10 | Murine Melanoma | 8.69 nih.gov |
| NIH3T3 | Mouse Fibroblast | 5.94 nih.gov |
Challenges in Peptide Therapeutics Development (pre-clinical context)
Despite the therapeutic promise of peptides like this compound, their development into clinical therapeutics faces several preclinical hurdles. imrpress.com
Stability and Proteolytic Degradation
A major challenge for peptide-based drugs is their susceptibility to proteolytic degradation by enzymes present in the body. plos.orgnih.gov This can lead to a short half-life and reduced efficacy. researchgate.net While specific studies on the proteolytic stability of this compound are limited, research on other amphibian peptides indicates that degradation can occur, sometimes leading to fragments with reduced or altered activity. acs.org For instance, studies on Raniseptin-1, a related peptide, have shown that while the intact peptide has antimicrobial activity, its fragments resulting from endoproteolysis have limited potency. It has been noted that some frog skin peptides undergo post-secretory cleavage, which may be a natural mechanism to modulate activity or toxicity. acs.org
Delivery System Innovations (e.g., Nanoparticles)
To overcome challenges like instability and to enhance targeted delivery, innovative drug delivery systems are being explored for peptide therapeutics. frontiersin.org Nanoparticles, for instance, can protect peptides from degradation, improve their bioavailability, and facilitate targeted delivery to specific tissues or cells, such as tumors. frontiersin.orgmdpi.com Encapsulating peptides within nanoparticles or attaching them to their surface can shield them from proteases and control their release. frontiersin.orgresearchgate.net While specific applications of nanoparticle delivery for this compound are yet to be extensively reported, this area represents a significant avenue for future research to enhance its therapeutic potential. frontiersin.org
Unexplored Research Avenues and Methodological Advances
The full therapeutic potential of this compound is still being uncovered, with several research avenues remaining to be explored. Methodological advancements will be crucial in this endeavor.
Future research could focus on:
Structure-Activity Relationship Studies: A deeper understanding of how the structure of this compound relates to its antimicrobial and anticancer activities could enable the design of more potent and selective synthetic analogs.
Synergistic Combination Therapies: Investigating the efficacy of this compound in combination with conventional antibiotics or chemotherapeutic agents could reveal synergistic effects, potentially reducing required doses and combating resistance. frontiersin.org
In Vivo Efficacy and Toxicology: Comprehensive in vivo studies in animal models are necessary to evaluate the therapeutic efficacy, pharmacokinetics, and toxicology of this compound.
Advanced Imaging Techniques: Methodologies like MALDI imaging mass spectrometry can provide valuable insights into the distribution and localization of this compound and its potential metabolites within tissues, aiding in understanding its mechanism of action and fate in vivo. uu.nl
Peptidomimetic and Modification Strategies: Chemical modifications, such as fatty acid conjugation, have been shown to improve the stability and anticancer activity of other antimicrobial peptides. researchgate.netscilit.com Applying such strategies to this compound could enhance its drug-like properties.
By pursuing these unexplored research avenues and leveraging methodological advances, the scientific community can continue to unlock the therapeutic potential of this compound and pave the way for its potential clinical translation.
Q & A
Q. How is Raniseptin-6 purified from Boana raniceps skin secretion, and what analytical methods confirm its purity?
- Methodology : Purification typically involves reverse-phase HPLC or size-exclusion chromatography, followed by mass spectrometry (e.g., MALDI-TOF) to verify observed mass (3119.5 Da) against calculated mass (3119.85 Da). Purity is assessed via chromatographic peak homogeneity and tandem MS sequencing .
Q. What physicochemical properties of this compound are critical for its antimicrobial function, and how are they quantified?
- Methodology : Key properties include net charge (+4, measured via capillary electrophoresis) and hydrophobicity (GRAVY = 0.169, calculated using the Eisenberg scale). Hydrophobic face analysis (VLPLVLYA) is performed via helical wheel projections to predict membrane interaction .
Q. Which standard assays are used to evaluate this compound’s antimicrobial activity, and how are MIC/MBC values determined?
- Methodology : Broth microdilution assays against Gram-positive/negative bacteria and fungi, with MIC (minimum inhibitory concentration) defined as the lowest concentration inhibiting visible growth. MBC (minimum bactericidal concentration) requires subculturing to confirm lethality .
Q. How do researchers ensure reproducibility in this compound experiments, particularly in bioactivity studies?
- Methodology : Strict adherence to protocols for peptide synthesis, storage (lyophilized at -80°C), and standardized bacterial strains (e.g., ATCC controls). Statistical validation via triplicate experiments and ANOVA for inter-group comparisons .
Advanced Research Questions
Q. What experimental designs elucidate the structure-activity relationship (SAR) of this compound’s hydrophobic domains?
- Methodology : Alanine scanning mutagenesis to systematically replace residues in the VLPLVLYA motif, followed by circular dichroism (CD) to assess structural stability and antimicrobial assays to quantify activity loss/gain .
Q. How can molecular dynamics (MD) simulations enhance understanding of this compound’s interaction with microbial membranes?
- Methodology : All-atom MD simulations in lipid bilayers (e.g., POPC/POPG mixtures) to model peptide insertion, pore formation, and free energy calculations. Validation via fluorescence anisotropy for membrane disruption .
Q. What strategies resolve discrepancies between in vitro efficacy and in vivo toxicity of this compound?
- Methodology : Pharmacokinetic studies (e.g., plasma stability via HPLC) and toxicity profiling in model organisms (e.g., Galleria mellonella larvae). Dose optimization using fractional inhibitory concentration (FIC) indices .
Q. How can researchers integrate multi-omics data to explore this compound’s mechanism beyond membrane disruption?
- Methodology : Transcriptomic profiling (RNA-seq) of treated bacteria to identify dysregulated pathways (e.g., cell wall synthesis, stress response). Proteomic analysis (LC-MS/MS) to detect intracellular target binding .
Q. What statistical approaches are optimal for analyzing contradictory data in this compound’s pH-dependent activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
